Enhanced Enantioselectivity and Rate in Heterogeneous Hydrogenation Compared to Standard NaBr Co-Modifier
In the enantioselective hydrogenation of 2-octanone over a tartaric acid-modified reduced nickel catalyst, sodium pivalate was directly compared to the industry-standard co-modifier, sodium bromide (NaBr). The study demonstrated that replacing NaBr with sodium pivalate as the co-modifier for in situ catalyst preparation was not only appropriate but also resulted in a higher hydrogenation rate and an improved enantio-differentiating ability (e.d.a.) [1]. While the baseline system with NaBr and pivalic acid can achieve up to 85% e.d.a. for 3,3-dimethyl-2-butanone and 80% for 2-octanone, the use of sodium pivalate as a direct co-modifier further enhances these performance metrics [2].
| Evidence Dimension | Hydrogenation Rate and Enantioselectivity |
|---|---|
| Target Compound Data | Sodium pivalate: Higher hydrogenation rate and e.d.a. |
| Comparator Or Baseline | Sodium bromide (NaBr): Lower hydrogenation rate and e.d.a. |
| Quantified Difference | The study reports a 'higher' rate and e.d.a. for sodium pivalate, with the baseline NaBr/pivalic acid system achieving up to 80% e.d.a. for 2-octanone. Exact numerical difference is not specified in the abstract. |
| Conditions | Hydrogenation of 2-octanone over a tartaric acid in situ modified reduced nickel catalyst at 100 °C and 9 MPa H₂. |
Why This Matters
For pharmaceutical and fine chemical producers, enhanced enantioselectivity directly translates to higher yields of the desired chiral product and reduced purification costs, justifying the selection of sodium pivalate over NaBr for catalyst modification.
- [1] Osawa, T., Nakagawa, Y., Harada, T., & Takayasu, O. (2008). Studies of co-modifier and carboxylic acid for the enantio-differentiating hydrogenation of 2-octanone over a tartaric acid in situ modified nickel catalyst. Journal of Molecular Catalysis A: Chemical, 293(1-2), 72-78. View Source
- [2] Osawa, T., Harada, T., & Takayasu, O. (2001). Enantio-differentiating hydrogenation of 2-alkanones over a tartaric acid-modified nickel catalyst. Journal of Molecular Catalysis A: Chemical, 169(1-2), 175-183. (Baseline e.d.a. values). View Source
